2-(3-Chlorophenoxy)-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one
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Overview
Description
2-(3-Chlorophenoxy)-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenoxy)-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one typically involves the following steps:
Formation of the Chlorophenoxy Intermediate: The reaction of 3-chlorophenol with an appropriate alkylating agent under basic conditions to form 3-chlorophenoxyalkane.
Piperazine Derivative Formation: The reaction of 4-(4-methoxyphenyl)piperazine with an appropriate acylating agent to form the piperazine derivative.
Coupling Reaction: The final step involves coupling the chlorophenoxy intermediate with the piperazine derivative under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenoxy)-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in its pharmacological effects. The exact pathways and targets would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chlorophenoxy)-1-[4-(4-methylphenyl)piperazin-1-yl]propan-1-one
- 2-(3-Chlorophenoxy)-1-[4-(4-ethoxyphenyl)piperazin-1-yl]propan-1-one
- 2-(3-Chlorophenoxy)-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one
Uniqueness
2-(3-Chlorophenoxy)-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one is unique due to the presence of the methoxy group, which may influence its pharmacological properties and reactivity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C20H23ClN2O3 |
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Molecular Weight |
374.9 g/mol |
IUPAC Name |
2-(3-chlorophenoxy)-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one |
InChI |
InChI=1S/C20H23ClN2O3/c1-15(26-19-5-3-4-16(21)14-19)20(24)23-12-10-22(11-13-23)17-6-8-18(25-2)9-7-17/h3-9,14-15H,10-13H2,1-2H3 |
InChI Key |
MKUCQFQRFXXLIB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=CC=C(C=C2)OC)OC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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